molecular formula C14H11N5S B5888136 nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone

nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B5888136
M. Wt: 281.34 g/mol
InChI Key: DIIYANYDYYJPEY-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTH, is a chemical compound that has been studied for its potential applications in scientific research. NPTH is a member of the thiosemicarbazone class of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair, as well as by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is that it has been shown to have a high degree of selectivity for cancer cells, meaning that it may be less toxic to healthy cells than other anti-cancer drugs. However, one limitation of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone is that it has relatively poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is the development of new methods for synthesizing nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone that are more efficient and environmentally friendly. Another area of interest is the development of new formulations of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone that improve its solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone and to explore its potential applications in other areas of scientific research.

Synthesis Methods

Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be synthesized using a variety of methods, including the reaction of 4-(3-pyridinyl)-1,3-thiazol-2-amine with nicotinaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the reaction of thiosemicarbazide with 4-(3-pyridinyl)-1,3-thiazol-2-carboxaldehyde in the presence of a base such as sodium hydroxide.

Scientific Research Applications

Nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to have anti-inflammatory activity and to inhibit the growth of bacteria and viruses.

properties

IUPAC Name

4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-3-11(7-15-5-1)8-17-19-14-18-13(10-20-14)12-4-2-6-16-9-12/h1-10H,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIYANYDYYJPEY-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine

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